molecular formula C24H24N4O B4879541 2-[4-(1H-indol-3-ylacetyl)-1-piperazinyl]-4-methylquinoline

2-[4-(1H-indol-3-ylacetyl)-1-piperazinyl]-4-methylquinoline

Cat. No. B4879541
M. Wt: 384.5 g/mol
InChI Key: KKCOPVKGYHSISJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(1H-indol-3-ylacetyl)-1-piperazinyl]-4-methylquinoline, also known as S 21009, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of quinoline derivatives and has been shown to exhibit a wide range of biological activities. In

Mechanism of Action

The mechanism of action of S 21009 is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. In addition, S 21009 has been shown to inhibit the activity of various enzymes, including topoisomerase II and HDACs. These mechanisms of action are thought to contribute to the anti-cancer and neuroprotective effects of S 21009.
Biochemical and Physiological Effects:
S 21009 has been shown to exhibit a wide range of biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-thrombotic effects. In cancer cells, S 21009 has been shown to inhibit cell proliferation and induce apoptosis. In animal models of Alzheimer's disease, S 21009 has been shown to improve cognitive function and memory. Furthermore, S 21009 has been shown to inhibit platelet aggregation and reduce thrombosis, which may have potential therapeutic applications in cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of S 21009 for lab experiments is its ability to inhibit the growth of various cancer cell lines, making it a useful tool for cancer research. In addition, S 21009 has been shown to have neuroprotective and anti-thrombotic effects, which may have potential therapeutic applications in various diseases. However, one of the main limitations of S 21009 is its relatively low solubility, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of S 21009. One potential direction is to further investigate its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases. In addition, further studies are needed to fully understand the mechanism of action of S 21009 and to identify potential targets for its therapeutic applications. Furthermore, the development of more soluble analogs of S 21009 may improve its usefulness as a tool for lab experiments.

Scientific Research Applications

S 21009 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases. In cancer research, S 21009 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, S 21009 has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In neurological disorders, S 21009 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Furthermore, S 21009 has been shown to have potential therapeutic applications in cardiovascular diseases by inhibiting platelet aggregation and reducing thrombosis.

properties

IUPAC Name

2-(1H-indol-3-yl)-1-[4-(4-methylquinolin-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O/c1-17-14-23(26-22-9-5-2-6-19(17)22)27-10-12-28(13-11-27)24(29)15-18-16-25-21-8-4-3-7-20(18)21/h2-9,14,16,25H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCOPVKGYHSISJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)N3CCN(CC3)C(=O)CC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-3-yl)-1-[4-(4-methylquinolin-2-yl)piperazin-1-yl]ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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